molecular formula C20H14F3N3O3 B11483759 N-(1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide

N-(1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide

Cat. No.: B11483759
M. Wt: 401.3 g/mol
InChI Key: HMWBEYYMVUNEDJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide is a complex organic compound that features a benzodioxole ring, a trifluoromethyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and pyridine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors for the radical trifluoromethylation step and automated synthesis platforms for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives under hydrogenation conditions.

    Substitution: The trifluoromethyl group can be involved in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules suggests it may have applications in the treatment of various diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, while the benzodioxole and pyridine moieties contribute to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide is unique due to its combination of a benzodioxole ring, a trifluoromethyl group, and a pyridine carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H14F3N3O3

Molecular Weight

401.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide

InChI

InChI=1S/C20H14F3N3O3/c21-20(22,23)12-3-1-4-13(9-12)25-18-15(5-2-8-24-18)19(27)26-14-6-7-16-17(10-14)29-11-28-16/h1-10H,11H2,(H,24,25)(H,26,27)

InChI Key

HMWBEYYMVUNEDJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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